4-Chlorobenzyl chloride

Overview

Description

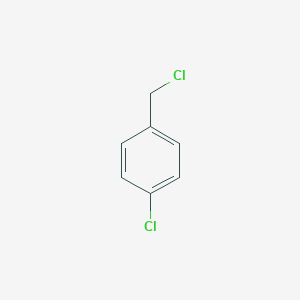

4-Chlorobenzyl chloride, also known as 1-chloro-4-(chloromethyl)benzene, is an organic compound with the molecular formula C7H6Cl2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl chloride can be synthesized through the chlorination of 4-chlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or sulfur. The reaction is carried out at a controlled temperature to ensure selective chlorination at the benzylic position .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of 4-chlorotoluene in a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The product is further purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the benzylic chloride group. Common nucleophiles include hydroxide ions, amines, and thiols.

Oxidation: It can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid under appropriate conditions.

Reduction: Reduction of this compound can yield 4-chlorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

Nucleophilic Substitution: Products include 4-chlorobenzyl alcohol, 4-chlorobenzylamine, and 4-chlorobenzylthiol.

Oxidation: Products include 4-chlorobenzaldehyde and 4-chlorobenzoic acid.

Reduction: The major product is 4-chlorotoluene.

Scientific Research Applications

Chemical Properties and Reactivity

4-Chlorobenzyl chloride features a benzene ring substituted with both a chlorine atom and a benzyl chloride group. This structure enhances its reactivity, allowing it to participate in nucleophilic substitution reactions where it acts as an alkylating agent. The presence of a good leaving group (the chloride) enables it to form new bonds with nucleophilic entities, making it valuable for complex synthetic pathways in organic chemistry .

Applications in Organic Synthesis

-

Pharmaceuticals :

- This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the development of anti-cancer agents and other therapeutic drugs by facilitating the introduction of benzyl groups into active pharmaceutical ingredients (APIs) through alkylation reactions .

- Agrochemicals :

- Dyes and Pigments :

Case Study 1: Synthesis of Anticancer Agents

A study published in Drug Discoveries & Therapeutics demonstrated the use of this compound in synthesizing novel anticancer compounds. The research involved reacting this compound with other halides under controlled conditions to yield derivatives with enhanced biological activity. The findings indicated that these derivatives showed promising results in inhibiting cancer cell proliferation .

Case Study 2: Development of Herbicides

Research conducted on the application of this compound in creating selective herbicides highlighted its role as a key intermediate. By modifying its structure through various chemical reactions, researchers developed new herbicidal agents that exhibited improved performance compared to existing products on the market. These findings were significant for advancing agricultural practices and pest management strategies .

Data Table: Applications Overview

Mechanism of Action

4-Chlorobenzyl chloride can be compared with other similar compounds such as benzyl chloride, benzyl bromide, and 4-chlorobenzyl bromide. These compounds share similar reactivity patterns due to the presence of the benzylic halide group. this compound is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and applications .

Comparison with Similar Compounds

- Benzyl chloride

- Benzyl bromide

- 4-Chlorobenzyl bromide

Biological Activity

4-Chlorobenzyl chloride (CBCl), with the chemical formula CHCl, is an important compound in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its potential applications in drug development and its effects on biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and safety data.

- Molecular Weight : 163.07 g/mol

- Melting Point : -3 °C

- Boiling Point : 210 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity

This compound exhibits a range of biological activities, primarily related to its role as an alkylating agent in various synthetic pathways.

1. Antifungal Activity

Research indicates that this compound can be used in the synthesis of antifungal agents. For instance, it serves as an alkylating agent in the synthesis of econazole, a known antifungal compound .

2. Cytotoxicity and Genotoxicity

Studies have shown that this compound possesses cytotoxic properties. It has been evaluated for its genotoxic potential using various assays, including the Ames test and micronucleus assays, which indicated that it may cause DNA damage under certain conditions .

3. Skin Sensitization

The compound has been classified as a skin sensitizer, with studies reporting allergic reactions upon dermal exposure in animal models . This raises concerns regarding its handling and usage in pharmaceutical formulations.

Synthesis of Econazole

A significant application of this compound is its role in synthesizing econazole, an antifungal medication. The alkylation reaction involves the nucleophilic attack of an alkoxide on the chlorobenzyl chloride, leading to the formation of the desired product .

Hepatotoxicity Studies

In studies assessing hepatotoxicity, this compound was used as a test compound to evaluate liver cell responses in rat models. Results indicated alterations in thiol levels, suggesting potential oxidative stress induced by the compound .

Safety and Toxicological Data

The safety profile of this compound is critical for its application in pharmaceuticals:

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 4-chlorobenzyl chloride?

this compound is typically synthesized via radical chlorination of p-chlorotoluene under UV light (135–140°C) or using sulfuryl chloride (SO₂Cl₂) with a radical initiator like benzoyl peroxide. Post-synthesis purification involves vacuum distillation (collecting fractions at 126–148°C under 8–13.3 kPa) and recrystallization from ethanol .

Q. What safety protocols are critical when handling this compound?

Due to its lachrymatory properties and reactivity with water (generating HCl), researchers must:

- Work in a fume hood with PPE (gloves, goggles, respirator).

- Avoid exposure to moisture; store in airtight containers under dry, cool conditions.

- Neutralize spills with sodium bicarbonate .

Q. How can solubility properties impact experimental design?

this compound is insoluble in water but dissolves readily in ethanol, ether, acetone, and benzene. This necessitates the use of anhydrous conditions for reactions involving polar aprotic solvents (e.g., DMF) to prevent hydrolysis .

Q. What purification techniques ensure high-purity this compound?

- Vacuum distillation (80–84°C at 160 Pa) removes low-boiling impurities.

- Recrystallization from cold ethanol yields white crystalline solids (melting point: 27–29°C) .

Q. How is this compound used in pharmaceutical intermediate synthesis?

It serves as a benzylating agent in synthesizing antimalarial drugs (e.g., pyrimethamine) and pesticides (e.g., pyrethroids). For example, nucleophilic substitution with amines or alcohols forms intermediates like p-chlorobenzyl cyanide .

Advanced Research Questions

Q. How do catalysts influence chlorination efficiency and selectivity?

Radical initiators (e.g., benzoyl peroxide) enhance chlorination rates by generating chlorine radicals. Excess catalyst may accelerate side reactions, while controlled UV exposure minimizes byproducts like polychlorinated derivatives .

Q. What analytical methods detect trace impurities in this compound?

- HPLC-UV with derivatization : Reacting with 1-(4-nitrophenyl)piperazine (4-NPP) enables quantification of residual benzyl halides at ppm levels.

- GC-MS : Identifies volatile impurities (e.g., residual p-chlorotoluene) .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

In Suzuki-Miyaura couplings , this compound acts as an electrophile, reacting with arylboronic acids under Pd catalysis. The chloride leaving group facilitates oxidative addition to Pd(0), forming biaryl products .

Q. How can racemization be minimized in chiral syntheses using this compound?

- Use chiral ligands (e.g., BINAP) in asymmetric alkylation to control stereochemistry.

- Conduct reactions at low temperatures (−20°C) to reduce kinetic resolution .

Q. What role does this compound play in organometallic synthesis?

It reacts with metallic tin to form di(4-chlorobenzyl)tin dichloride, a precursor for organotin compounds. These complexes are studied for their catalytic and structural properties in coordination chemistry .

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAEUFPPSRDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051530 | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223 °C | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.270-1.280 AT 25 DEG/15 °C | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner. | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless needles | |

CAS No. |

104-83-6 | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | para-Chlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZYLCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31 °C | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.